![molecular formula C16H22N2O5 B14629399 N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine CAS No. 56609-93-9](/img/structure/B14629399.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-valine, and a methyl group attached to the glycine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Coupling Reaction: The protected L-valine is then coupled with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The methyl group on the glycine residue can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to remove the benzyloxycarbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free amino acid derivative.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Substitution: The products are substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, allowing the compound to exert its effects.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: This compound also contains a benzyloxycarbonyl protecting group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: This compound is a potent inhibitor of prolidase and is used in biochemical research.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: This compound is used as a building block in peptide synthesis and as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide synthesis and research.
Propriétés
Numéro CAS |
56609-93-9 |
|---|---|
Formule moléculaire |
C16H22N2O5 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(21)18(3)9-13(19)20)17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,22)(H,19,20)/t14-/m0/s1 |
Clé InChI |
HWEKMKZHDLNZKR-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



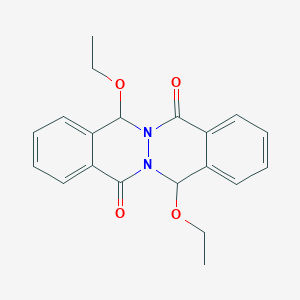
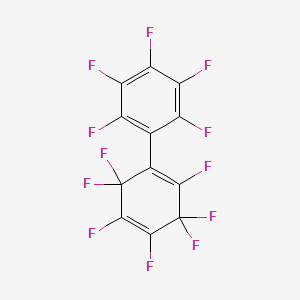

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


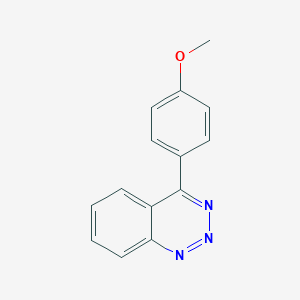
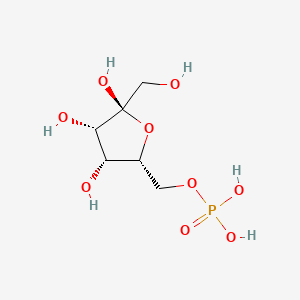
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
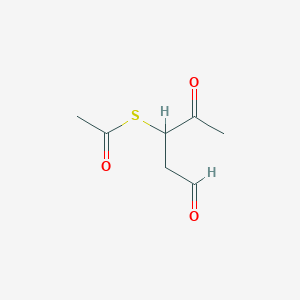
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
